ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the thiophene ring using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives. These products can be further utilized in various applications, including medicinal chemistry and material science .
Scientific Research Applications
Ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- **Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- **Ethyl 2-({2,2,2-trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- **Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of the thiophene ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H17Cl3N2O3S2 |
---|---|
Molecular Weight |
467.8 g/mol |
IUPAC Name |
ethyl 2-[[2,2,2-trichloro-1-(thiophene-2-carbonylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H17Cl3N2O3S2/c1-2-25-15(24)12-9-5-3-6-10(9)27-14(12)22-16(17(18,19)20)21-13(23)11-7-4-8-26-11/h4,7-8,16,22H,2-3,5-6H2,1H3,(H,21,23) |
InChI Key |
OHOFSJOBGFRIHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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